An In-depth Technical Guide to 5,6-Epoxyhexyltriethoxysilane: Structure, Properties, and Applications
An In-depth Technical Guide to 5,6-Epoxyhexyltriethoxysilane: Structure, Properties, and Applications
This guide provides a comprehensive technical overview of 5,6-Epoxyhexyltriethoxysilane, a versatile bifunctional organosilane. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the core chemical principles, mechanisms of action, and practical applications of this compound, moving beyond a simple datasheet to offer actionable insights grounded in established scientific principles.
Molecular Architecture and Core Chemical Identity
5,6-Epoxyhexyltriethoxysilane, identified by the CAS number 86138-01-4, is a molecule engineered with a dual-reactivity profile.[1][2][3] Its structure features a terminal epoxy group (oxirane) at one end of a hexyl chain and a triethoxysilane group at the other.[1] This unique architecture allows it to act as a molecular bridge between inorganic substrates and organic polymers.[1][4][5]
The IUPAC name for this compound is triethoxy-[4-(oxiran-2-yl)butyl]silane.[2][6] Its molecular formula is C₁₂H₂₆O₄Si, and it has a molecular weight of 262.42 g/mol .[1][2][7]
Physicochemical Properties
The physical and chemical properties of 5,6-Epoxyhexyltriethoxysilane are critical to its application and handling. A summary of its key properties is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₂₆O₄Si | [2][7] |
| Molecular Weight | 262.42 g/mol | [1][2][7] |
| CAS Number | 86138-01-4 | [1][2][3] |
| Appearance | Liquid | [8] |
| Density | 0.976 g/cm³ | [1][7] |
| Boiling Point | 280.4 °C at 760 mmHg | [1][7] |
| Flash Point | 100.3 °C | [7] |
| Refractive Index | 1.442 | [7] |
| Storage Temperature | 2-8°C, sealed, dry | [9] |
Mechanism of Action: A Tale of Two Functional Groups
The efficacy of 5,6-Epoxyhexyltriethoxysilane as a coupling agent and surface modifier stems from the distinct reactivity of its two functional moieties: the triethoxysilyl group and the epoxy group.[1]
The Triethoxysilyl Group: Anchoring to Inorganic Surfaces
The triethoxysilyl end of the molecule is responsible for forming a robust, covalent bond with inorganic substrates such as glass, silica, and metal oxides.[1] This interaction proceeds through a two-step hydrolysis and condensation mechanism.[10][11]
-
Hydrolysis: In the presence of water, the three ethoxy groups (Si-OCH₂CH₃) hydrolyze to form reactive silanol groups (Si-OH) and ethanol as a byproduct.[1][10][12] This reaction can be catalyzed by either acids or bases.[1]
-
Condensation: The newly formed silanol groups can then condense with hydroxyl groups present on the surface of an inorganic substrate, forming stable siloxane bonds (Si-O-Substrate) and releasing water.[1] Additionally, adjacent silanol groups can undergo self-condensation to form a cross-linked siloxane network at the interface, which further enhances adhesion.[1]
The Epoxy Group: Covalent Linkage to Organic Matrices
The terminal epoxy ring is a highly reactive functional group that can undergo ring-opening reactions with a variety of nucleophiles.[1] This reactivity allows for the formation of strong covalent bonds with organic polymers, such as those containing amine, hydroxyl, or carboxyl groups.[1] For example, in an epoxy resin system, the epoxy group of the silane can react with the amine hardener, effectively grafting the silane to the polymer matrix.[1] This creates a durable chemical bridge between the inorganic substrate and the organic polymer, leading to significantly improved interfacial adhesion and, consequently, enhanced mechanical and physical properties of the composite material.[1][4]
Applications in Research and Development
The unique dual functionality of 5,6-Epoxyhexyltriethoxysilane makes it a valuable tool in various fields of research and industrial applications.
Surface Modification and Functionalization
A primary application is the modification of surfaces to introduce reactive epoxy functionalities.[6] This is particularly useful in the development of biosensors, microarrays, and other diagnostic platforms where the immobilization of biomolecules is required.[1] The epoxy groups can be further reacted to attach proteins, DNA, or other molecules of interest.[1]
Adhesion Promotion in Composites and Coatings
In the realm of materials science, this silane is widely used as an adhesion promoter to enhance the interfacial bonding between inorganic fillers (e.g., glass fibers, silica nanoparticles) and organic polymer matrices (e.g., epoxy resins).[1][4][5] This results in composite materials with improved mechanical strength, thermal stability, and moisture resistance.[1][4]
Synthesis of Hybrid Organic-Inorganic Materials
5,6-Epoxyhexyltriethoxysilane is a key building block in the synthesis of hybrid organic-inorganic materials through sol-gel processes.[1] By co-condensing with other silicon alkoxides, such as tetraethoxysilane (TEOS), it is possible to create materials with a tailored density of epoxy functional groups, enabling the development of novel materials with unique properties.[1]
Experimental Protocol: Surface Modification of Glass Substrates
This section provides a detailed, step-by-step methodology for the surface functionalization of glass slides with 5,6-Epoxyhexyltriethoxysilane.
Materials:
-
Glass microscope slides
-
5,6-Epoxyhexyltriethoxysilane
-
Anhydrous Toluene
-
Ethanol
-
Deionized water
-
Nitrogen gas
-
Oven
Procedure:
-
Substrate Cleaning:
-
Immerse glass slides in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the slides thoroughly with deionized water.
-
Wash the slides with ethanol.
-
Dry the slides under a stream of nitrogen gas.
-
Bake the slides in an oven at 110°C for 1 hour to ensure a completely dry and hydroxylated surface.
-
-
Silanization Solution Preparation:
-
In a fume hood, prepare a 2% (v/v) solution of 5,6-Epoxyhexyltriethoxysilane in anhydrous toluene. For example, add 2 mL of the silane to 98 mL of anhydrous toluene.
-
-
Surface Functionalization:
-
Immerse the cleaned and dried glass slides in the silanization solution for 2 hours at room temperature with gentle agitation.
-
Remove the slides from the solution and rinse them thoroughly with anhydrous toluene to remove any unbound silane.
-
Rinse the slides with ethanol.
-
-
Curing:
-
Dry the functionalized slides under a stream of nitrogen gas.
-
Cure the slides in an oven at 110°C for 1 hour to promote the formation of covalent siloxane bonds.
-
-
Storage:
-
Store the epoxy-functionalized slides in a desiccator to prevent hydrolysis of the remaining ethoxy groups and reaction of the epoxy groups with atmospheric moisture.
-
Safety and Handling
5,6-Epoxyhexyltriethoxysilane is a chemical that requires careful handling. It can cause serious eye irritation and may cause skin and respiratory irritation.[8][13][14] It is crucial to wear appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, when working with this compound.[8][13] All handling should be performed in a well-ventilated area or a fume hood.[8] The compound reacts with water and moisture, liberating ethanol.[8] It should be stored in a cool, dry place in a tightly sealed container.[9] For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[8][13][14][15][16]
Conclusion
5,6-Epoxyhexyltriethoxysilane stands out as a highly versatile and powerful molecule for interfacial engineering. Its dual-functional nature enables the creation of robust and durable connections between disparate materials, a critical requirement in the development of advanced composites, coatings, and functional surfaces. A thorough understanding of its chemical structure, properties, and reaction mechanisms, as detailed in this guide, is paramount for its effective and safe utilization in both academic research and industrial applications.
References
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Investigation of hydrolysis and condensation of methyltriethoxysilane in aqueous systems. SciSpace. Available at: [Link]
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5,6-Epoxyhexyltriethoxysilane. MySkinRecipes. Available at: [Link]
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5,6-EPOXYHEXYLTRIETHOXYSILANE. Gelest, Inc. Available at: [Link]
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5,6-Epoxyhexyltriethoxysilane | C12H26O4Si | CID 11207751. PubChem. Available at: [Link]
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Study of the hydrolysis and condensation of ??- Aminopropyltriethoxysilane by FT-IR spectroscopy. ResearchGate. Available at: [Link]
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Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. PMC. Available at: [Link]
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Hydrolysis and condensation behavior of tetraethoxysilane, hexaethoxydisiloxane, and octaethoxytrisiloxane. SciSpace. Available at: [Link]
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(PDF) Hydrolysis and condensation behavior of tetraethoxysilane, hexaethoxydisiloxane, and octaethoxytrisiloxane. ResearchGate. Available at: [Link]
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Epoxy Silanes as adhesion promoters, epoxy silane coupling agent. SiSiB SILICONES. Available at: [Link]
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Safety Data Sheet. Henkel. Available at: [Link]
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Organosilane Technology in Coating Applications: Review and Perspectives. Dow Corning. Available at: [Link]
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Silanes and Silicones for Epoxy Resins. Gelest. Available at: [Link]
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Modification of epoxy resins with functional silanes, polysiloxanes, silsesquioxanes, silica and silicates. ScienceDirect. Available at: [Link]
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Epoxy Silanes in Reactive Polymer Emulsions. Gelest. Available at: [Link]
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The mechanism of action of silane coupling agent. Tangshan Sunfar New Materials Co., Ltd. Available at: [Link]
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Hydrophobicity-Hydrophilicty and Silane Surface Modification. Gelest, Inc. Available at: [Link]
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SILANE COUPLING AGENTS KNOWLEDGE ② Knowledge News. Jessica Chemicals. Available at: [Link]
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Silane Coupling Agents. Silico. Available at: [Link]
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